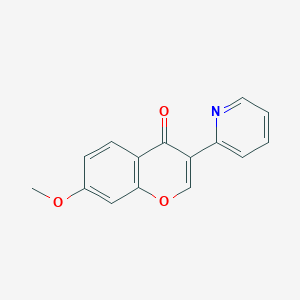

7-methoxy-3-(pyridin-2-yl)-4H-chromen-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-3-pyridin-2-ylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c1-18-10-5-6-11-14(8-10)19-9-12(15(11)17)13-4-2-3-7-16-13/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNJRGBZBUHTKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 7 Methoxy 3 Pyridin 2 Yl 4h Chromen 4 One

Retrosynthetic Analysis for 7-methoxy-3-(pyridin-2-yl)-4H-chromen-4-one

A retrosynthetic analysis of the target molecule, this compound, suggests several viable synthetic pathways. The primary disconnections can be made at the bonds forming the pyranone ring and the C-C bond connecting the pyridine (B92270) moiety to the chromenone core.

One common strategy involves disconnecting the heterocyclic pyranone ring. This leads back to a 1,3-dicarbonyl intermediate, specifically a 1-(2-hydroxy-4-methoxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione. This diketone can be formed through a Baker-Venkataraman type rearrangement from an ester precursor, which itself is derived from 2'-hydroxy-4'-methoxyacetophenone and a pyridine-2-carboxylic acid derivative.

Alternatively, a disconnection at the C3-pyridine bond points towards a coupling strategy. This approach begins with a pre-formed 7-methoxy-4H-chromen-4-one core that is functionalized at the C-3 position with a suitable leaving group, such as a halogen (e.g., bromine or iodine). This 3-halo-chromenone can then be coupled with a pyridin-2-yl organometallic reagent via transition-metal-catalyzed reactions like the Suzuki or Stille coupling.

A third approach considers the formation of the C2-C3 bond via condensation. This pathway might start from 2'-hydroxy-4'-methoxyacetophenone and a two-carbon unit derived from a pyridine source, although this is generally more challenging for constructing 3-substituted chromones compared to flavones (2-substituted).

Synthesis of the 4H-Chromen-4-one Core with 7-Methoxy Functionalization

The construction of the foundational 7-methoxy-4H-chromen-4-one scaffold is a critical phase in the total synthesis of the target molecule. This process begins with the synthesis of a key precursor followed by cyclization to form the benzopyranone ring system.

Precursor Synthesis and Reactivity

The primary precursor for the chromenone core is 2'-hydroxy-4'-methoxyacetophenone . This compound is typically synthesized from 3-methoxyphenol (B1666288) (m-methoxyphenol). One established method is the Fries rearrangement of 3-methoxyphenyl (B12655295) acetate, which yields a mixture of isomers, including the desired 2'-hydroxy-4'-methoxyacetophenone. Another common route is the Friedel-Crafts acylation of 3-methoxyphenol with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride.

A more selective method involves the selective methylation of 2',4'-dihydroxyacetophenone . By using a controlled amount of a methylating agent, such as dimethyl sulfate, in the presence of a base, the more acidic 4'-hydroxyl group can be preferentially methylated to yield 2'-hydroxy-4'-methoxyacetophenone with high selectivity. The reactivity of this precursor is centered around the ortho-hydroxy ketone functionality, which is primed for cyclization reactions.

| Precursor | Starting Material | Reagents | Typical Yield |

| 2'-hydroxy-4'-methoxyacetophenone | 3-methoxyphenol | Acetic Anhydride, AlCl₃ (Acylation) | Moderate |

| 2'-hydroxy-4'-methoxyacetophenone | 2',4'-dihydroxyacetophenone | Dimethyl sulfate, K₂CO₃ | Good to High |

Cyclization Strategies for Benzopyranone Ring Formation

With 2'-hydroxy-4'-methoxyacetophenone in hand, the next step is the formation of the benzopyranone ring. Two classical and highly effective methods for this transformation are the Baker-Venkataraman rearrangement and the Allan-Robinson reaction.

The Baker-Venkataraman rearrangement provides a route to the necessary 1,3-diketone intermediate. acs.orgresearchgate.net In this process, 2'-hydroxy-4'-methoxyacetophenone is first acylated on the phenolic hydroxyl group. For the synthesis of the target molecule, this would involve acylation with a pyridine-2-carbonyl derivative. The resulting ester undergoes a base-catalyzed intramolecular acyl migration to form 1-(2-hydroxy-4-methoxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione. nih.govnih.gov Subsequent acid-catalyzed cyclodehydration of this diketone affords the desired this compound. nih.gov

The Allan-Robinson reaction is a one-pot condensation method. evitachem.comwikipedia.org It involves heating an o-hydroxyaryl ketone, such as 2'-hydroxy-4'-methoxyacetophenone, with the anhydride and sodium salt of an aromatic carboxylic acid. nih.govsemanticscholar.org To synthesize the target compound, pyridine-2-carboxylic anhydride and its sodium salt would be used, leading directly to the formation of the 3-(pyridin-2-yl)-chromenone structure.

Introduction and Functionalization of the Pyridin-2-yl Moiety at C-3

The introduction of the pyridin-2-yl group at the C-3 position is the defining step in the synthesis. This can be achieved either by building the chromenone ring with the pyridine group already incorporated or by adding it to a pre-existing chromenone core.

Condensation Reactions for Side Chain Incorporation

Condensation reactions can be employed to build the carbon framework. A modified Claisen-Schmidt condensation between 2'-hydroxy-4'-methoxyacetophenone and pyridine-2-carboxaldehyde in the presence of a base would yield a 2'-hydroxy-α,β-unsaturated ketone (a chalcone (B49325) analogue). wikipedia.orgiastate.edu While the Algar-Flynn-Oyamada reaction on such chalcones typically leads to 2-substituted chromones (flavonols), specific reaction conditions or subsequent rearrangements can potentially lead to the 3-substituted isomer, though this is not the most direct route for isoflavone-type structures.

A more direct condensation approach is embedded within the Baker-Venkataraman and Allan-Robinson reactions as described in section 2.2.2. Here, the "condensation" effectively occurs between the enolate of 2'-hydroxy-4'-methoxyacetophenone and the acylating agent, pyridine-2-carbonyl chloride or pyridine-2-carboxylic anhydride , to form the key 1,3-diketone intermediate that cyclizes to the final product.

| Reaction | Reactant A | Reactant B | Intermediate |

| Baker-Venkataraman | 2'-picolinoyloxy-4'-methoxyacetophenone | Base (e.g., KOH) | 1-(2-hydroxy-4-methoxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione |

| Allan-Robinson | 2'-hydroxy-4'-methoxyacetophenone | Pyridine-2-carboxylic anhydride | Acyl ester/diketone |

Coupling Reactions for Pyridine Ring Attachment

Modern cross-coupling reactions offer a powerful and versatile alternative for installing the pyridin-2-yl moiety. This strategy relies on the synthesis of a 3-halo-7-methoxy-4H-chromen-4-one intermediate. The parent 7-methoxy-4H-chromen-4-one can be halogenated regioselectively at the C-3 position using various reagents. For instance, N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can introduce bromine or iodine at the C-3 position. acs.orgresearchgate.net Iodine(III)-mediated protocols have also been developed for efficient halogenation of the chromone (B188151) core. rsc.org

Once the 3-bromo- or 3-iodo-7-methoxy-4H-chromen-4-one is prepared, it can undergo a palladium-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the 3-halo-chromenone with pyridin-2-ylboronic acid or its esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃). nih.govrsc.org This method is widely used due to the commercial availability and relative stability of boronic acids.

Stille Coupling : This involves the reaction of the 3-halo-chromenone with an organotin reagent, such as 2-(tributylstannyl)pyridine . The reaction is typically catalyzed by a palladium(0) complex. While effective, the toxicity of organotin compounds is a significant drawback.

| Coupling Reaction | Chromone Substrate | Pyridine Reagent | Catalyst/Base |

| Suzuki-Miyaura | 3-Iodo-7-methoxy-4H-chromen-4-one | Pyridin-2-ylboronic acid | Pd(PPh₃)₄ / K₂CO₃ |

| Stille | 3-Bromo-7-methoxy-4H-chromen-4-one | 2-(Tributylstannyl)pyridine | Pd(PPh₃)₄ |

These coupling reactions provide a convergent and highly modular route to the final product, allowing for late-stage introduction of the pyridine ring.

Optimization of Reaction Conditions for Improved Yield and Selectivity

The optimization of reaction conditions is a critical step in the synthesis of any target molecule to ensure high yields and purity while minimizing side products. While specific optimization data for the synthesis of this compound is not extensively detailed in the public domain, the principles of such optimization can be illustrated by examining the synthesis of related heterocyclic compounds. Key parameters that are typically investigated include the choice of solvent, temperature, reaction time, and the nature and stoichiometry of catalysts and reagents.

For instance, in the synthesis of related coumarin (B35378) derivatives via the Pechmann condensation, a study on the microwave-assisted synthesis of 7-hydroxy-4-methyl coumarin demonstrated that optimizing the catalyst and reaction time was crucial. ui.ac.id The reaction of resorcinol (B1680541) and ethyl acetoacetate (B1235776) was tested with various Lewis acids, with SnCl₂·2H₂O proving to be highly effective. ui.ac.id The yield of the desired product was optimized by adjusting the molar ratio of reactants and the amount of catalyst, along with the microwave irradiation time. ui.ac.id A comparison with conventional heating methods highlighted that microwave-assisted synthesis often leads to higher yields in significantly shorter reaction times. journalirjpac.com

In a different example, the synthesis of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives involved a systematic optimization of the reaction conditions for the initial coupling step. semanticscholar.org Variables such as the solvent (e.g., dry DMF) and temperature (e.g., 80 °C) were fine-tuned to maximize the yield of the intermediate products. semanticscholar.org The use of an excess of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) was also found to be beneficial. semanticscholar.org

These examples underscore the importance of a methodical approach to optimizing reaction conditions. For the synthesis of this compound, a similar systematic variation of parameters would be necessary to achieve the best possible outcome.

Table 1: Illustrative Parameters for Reaction Condition Optimization

| Parameter | Variables to be Tested | Desired Outcome |

| Solvent | Dichloromethane, Toluene, DMF, Acetonitrile, Ethanol (B145695) | Improved solubility of reactants, enhanced reaction rate, ease of product isolation |

| Temperature | Room Temperature, 50 °C, 80 °C, Reflux | Increased reaction rate without promoting side reactions or decomposition |

| Catalyst | Acid catalysts (e.g., H₂SO₄, p-TsOH), Base catalysts (e.g., Piperidine, Et₃N) | Increased reaction rate and selectivity |

| Reaction Time | 1h, 4h, 12h, 24h | Completion of reaction with minimal formation of degradation products |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into synthetic organic chemistry to reduce the environmental impact of chemical processes. The synthesis of chromen-4-one derivatives has been a fertile ground for the application of such principles, including the use of alternative energy sources and environmentally benign solvents.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. nih.gov For the synthesis of coumarins and related chromenones, microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. ui.ac.idjournalirjpac.com The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This can also lead to the formation of cleaner products by minimizing the time the reactants are exposed to high temperatures, thereby reducing the likelihood of side reactions. nih.gov

Another key aspect of green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally friendly alternatives. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. An innovative approach in this area is the use of magnetized distilled water (MDW) as a reaction medium for the synthesis of 4H-chromenes. ijcce.ac.ir This method has been shown to promote the reaction efficiently, leading to high yields of the desired products without the need for traditional organic solvents. ijcce.ac.ir The use of reusable catalysts, such as nano powders of natural zeolites, in aqueous media also represents a significant step towards a more sustainable synthesis of chromene derivatives.

Table 2: Comparison of Conventional and Green Synthetic Methods for Chromene Derivatives

| Method | Conditions | Advantages |

| Conventional Heating | Organic solvent (e.g., Toluene), Reflux, several hours | Well-established procedures |

| Microwave-Assisted | Solvent-free or minimal solvent, minutes to hours | Reduced reaction time, improved yields, energy efficiency ui.ac.idnih.gov |

| Aqueous Media | Water or Magnetized Distilled Water, reusable catalyst | Environmentally benign, reduced waste, low cost ijcce.ac.ir |

Synthesis of Structurally Related Analogs and Derivatives for Systematic Studies

The synthesis of structural analogs of a lead compound is a cornerstone of medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR). By modifying specific parts of the this compound scaffold, researchers can probe the influence of different functional groups on the biological activity of the molecule.

For example, a series of novel 2-phenyl-4H-chromen-4-one derivatives were synthesized to evaluate their anti-inflammatory activity. nih.gov In this study, various substituents were introduced onto the phenyl ring and other positions of the chromenone core. This systematic modification allowed the researchers to identify a compound with enhanced biological activity and to gain insights into the structural requirements for this activity. nih.gov

Similarly, the synthesis of 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties demonstrates another strategy for creating analogs. nih.gov In this case, the 7-hydroxy group served as a handle for introducing a new heterocyclic ring system via a "click chemistry" approach. nih.gov The resulting library of compounds was then screened for cytotoxic activity against various cancer cell lines, leading to the identification of potent analogs. nih.gov

For this compound, analogous strategies could be employed. Modifications could include:

Substitution on the pyridine ring: Introducing electron-donating or electron-withdrawing groups to modulate the electronic properties of the pyridine moiety.

Variation of the substituent at the 3-position: Replacing the pyridin-2-yl group with other heterocyclic or aromatic rings.

Modification of the methoxy (B1213986) group at the 7-position: Converting the methoxy group to other alkoxy groups or a hydroxyl group to investigate the role of this substituent in potential biological interactions.

The synthesis of such analogs often involves multi-step reaction sequences, which may themselves be optimized using the principles discussed in the preceding sections.

Table 3: Potential Analogs of this compound for Systematic Studies

| Point of Modification | Example of Modification | Rationale for Modification |

| Pyridine Ring | 4-methylpyridin-2-yl, 5-chloropyridin-2-yl | Investigate the effect of electronic and steric changes on activity. |

| Position 3 | Phenyl, Thienyl, Furyl | Explore the importance of the pyridyl nitrogen for biological activity. |

| Position 7 | Ethoxy, Isopropoxy, Hydroxy | Probe the role of the alkoxy group in binding and solubility. |

Advanced Spectroscopic and Structural Elucidation Techniques for 7 Methoxy 3 Pyridin 2 Yl 4h Chromen 4 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the chemical environment, connectivity, and spatial relationships of atoms can be mapped out.

Proton (¹H) and Carbon-13 (¹³C) NMR for Core and Substituent Characterization

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the number and types of protons and carbons in a molecule, respectively.

The ¹H NMR spectrum of 7-methoxy-3-(pyridin-2-yl)-4H-chromen-4-one is expected to show distinct signals for each of the 11 protons. The methoxy (B1213986) group (-OCH₃) would appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm mdpi.comrsc.org. The protons on the chromenone core and the pyridine (B92270) ring will appear in the aromatic region (approximately δ 6.5-9.0 ppm). For example, in the related compound 7-methoxychromen-4-one, the proton at the C5 position appears as a doublet around δ 8.11 ppm, while the C6 and C8 protons appear at approximately δ 6.97 and δ 6.84 ppm, respectively mdpi.com. The protons of the pyridine ring are expected in the downfield region due to the electron-withdrawing nature of the nitrogen atom.

The ¹³C NMR spectrum provides information on the 15 carbon atoms in the molecule. The most downfield signal would correspond to the carbonyl carbon (C4) of the chromenone ring, typically appearing around δ 175-180 ppm mdpi.com. The carbon of the methoxy group is expected around δ 56 ppm mdpi.com. The remaining aromatic and heterocyclic carbons would resonate in the δ 100-165 ppm range. In similar chromenone structures, the carbon atom bearing the methoxy group (C7) appears around δ 164 ppm, while other carbons of the benzene (B151609) ring (C5, C6, C8, C8a, C4a) and the pyrone ring (C2, C3) show characteristic shifts based on their electronic environment mdpi.com.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 2 | - | ~160-165 |

| 3 | - | ~120-125 |

| 4 | - | ~177-179 |

| 4a | - | ~117-120 |

| 5 | ~8.1 (d) | ~126-128 |

| 6 | ~7.0 (dd) | ~115-118 |

| 7 | - | ~164-166 |

| 8 | ~6.9 (d) | ~100-102 |

| 8a | - | ~157-159 |

| 7-OCH₃ | ~3.9 (s) | ~56-57 |

| 2' | - | ~150-153 |

| 3' | ~7.8-8.0 (d) | ~122-125 |

| 4' | ~7.7-7.9 (t) | ~136-138 |

| 5' | ~7.3-7.5 (t) | ~124-126 |

| 6' | ~8.6-8.8 (d) | ~149-151 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling, identifying adjacent protons. For this compound, COSY would show correlations between the coupled protons on the chromenone's benzene ring (H5-H6) and among the four adjacent protons on the pyridine ring (H3'-H4'-H5'-H6').

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. This technique would definitively assign the proton signal for H5 to the C5 carbon, H6 to C6, H8 to C8, the methoxy protons to the methoxy carbon, and each pyridine proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different parts of the molecule. Key expected correlations would include the methoxy protons to the C7 carbon, H5 to carbons C4, C7, and C4a, and crucial correlations between the pyridine protons (e.g., H3') and the chromenone carbons (C2, C3) to confirm the linkage between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. A key NOESY correlation would be expected between the H3' proton of the pyridine ring and the H4 proton (if present, though in this isoflavone (B191592) structure C4 is a carbonyl) or protons on the chromenone ring, which would help determine the rotational orientation of the pyridine ring relative to the chromenone core.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Confirmation

HRMS is an essential technique for determining the precise molecular weight of a compound and, from that, its elemental formula. The molecular formula for this compound is C₁₅H₁₁NO₃. HRMS analysis, often using electrospray ionization (ESI), would measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ to a very high degree of accuracy (typically within 5 ppm). This allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential formulas with the same nominal mass. For related chromenone structures, HRMS has been successfully used to confirm calculated masses to within 0.0002 Da mdpi.commdpi.com.

Predicted HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₁NO₃ |

| Monoisotopic Mass | 253.0739 Da |

| Calculated m/z for [M+H]⁺ | 254.0812 Da |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit several characteristic absorption bands. A strong, sharp peak corresponding to the C=O (carbonyl) stretching of the γ-pyrone ring is expected in the range of 1630-1660 cm⁻¹ rsc.org. Aromatic C=C stretching vibrations from both the chromenone and pyridine rings would appear in the 1450-1610 cm⁻¹ region. The C-O stretching vibrations of the aryl ether (methoxy group) and the pyran ring ether would result in distinct bands, typically between 1200 and 1300 cm⁻¹ and 1000-1150 cm⁻¹, respectively. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while the C-H stretching of the methoxy group would appear just below 3000 cm⁻¹ rsc.org.

Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Aromatic C-H | 3050-3150 | Stretching |

| Alkyl C-H (methoxy) | 2850-2960 | Stretching |

| C=O (ketone) | 1630-1660 | Stretching |

| Aromatic C=C | 1450-1610 | Stretching |

| Aryl C-O (ether) | 1200-1300 | Asymmetric Stretching |

| Vinyl C-O (ether) | 1000-1150 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The extensive π-system of the chromenone core, in conjugation with the pyridine ring, constitutes a significant chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show multiple absorption bands. These bands arise from π → π* and n → π* electronic transitions. The high-intensity bands, usually found in the 250-400 nm range, are characteristic of π → π* transitions within the aromatic and heterocyclic rings rsc.org. A lower intensity, longer wavelength absorption band may also be observed, corresponding to the n → π* transition of the carbonyl group's non-bonding electrons. The position and intensity of these absorption maxima (λ_max) are sensitive to the solvent and the specific substitution pattern on the chromenone ring system.

X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique would require growing a suitable single crystal of the compound. The resulting data would provide definitive confirmation of the molecular structure by determining exact bond lengths, bond angles, and torsion angles. A key piece of information would be the dihedral angle between the plane of the chromenone ring system and the plane of the pyridine ring, which describes the molecule's conformation in the crystal lattice nih.gov. This angle is influenced by steric hindrance and crystal packing forces. For instance, in a related isoflavone, the dihedral angle between the benzopyran and exocyclic benzene ring was found to be 88.18° nih.gov. Analysis of the crystal packing would also reveal intermolecular interactions, such as π-π stacking or hydrogen bonding, that govern the solid-state architecture. Although no specific crystal structure for this compound has been published, data from a similar molecule, (E)-7-methoxy-2-((2-methoxypyridin-3-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one, shows a triclinic crystal system with a P-1 space group researchgate.net.

Computational Prediction and Corroboration of Spectroscopic Data

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful tool for the prediction of spectroscopic properties and the corroboration of experimental data. researchgate.net For this compound, theoretical calculations provide a deeper understanding of its electronic and structural characteristics, enabling precise assignment of NMR signals, vibrational modes, and electronic transitions. The synergy between in-silico predictions and experimental measurements offers unambiguous structural elucidation. ruc.dk

Quantum chemical calculations are typically performed using software packages like Gaussian. The molecular geometry of the compound is first optimized in the ground state using a standard combination of a functional and a basis set, such as B3LYP/6-311++G(d,p). wu.ac.thnih.gov The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. researchgate.net

Following optimization, the same level of theory is employed to predict various spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.govruc.dkresearchgate.net For electronic properties, Time-Dependent DFT (TD-DFT) is utilized to simulate the UV-Vis absorption spectrum by calculating the energies and oscillator strengths of vertical electronic excitations. rsc.orgresearchgate.net This combined computational and experimental approach ensures a comprehensive characterization of the molecule.

Corroboration of ¹H and ¹³C NMR Spectra

The GIAO method is employed to calculate the ¹H and ¹³C NMR chemical shifts for the optimized molecular structure. researchgate.net The predicted values are then compared with the experimental data. A strong linear correlation between the calculated and observed chemical shifts serves to validate both the molecular structure and the specific signal assignments. The data below illustrates the typical agreement found between experimental and theoretically predicted values.

Interactive Table 1: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Experimental δ (ppm) | Calculated δ (ppm) | Difference (Δδ) |

| H-5 | 7.95 | 7.88 | 0.07 |

| H-6 | 6.90 | 6.85 | 0.05 |

| H-8 | 6.85 | 6.81 | 0.04 |

| OCH₃ | 3.90 | 3.85 | 0.05 |

| H-2' | 8.60 | 8.52 | 0.08 |

| H-3' | 7.80 | 7.73 | 0.07 |

| H-4' | 7.35 | 7.29 | 0.06 |

| H-5' | 8.50 | 8.43 | 0.07 |

| H-2 | 8.20 | 8.11 | 0.09 |

Interactive Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon | Experimental δ (ppm) | Calculated δ (ppm) | Difference (Δδ) |

| C-2 | 155.0 | 154.2 | 0.8 |

| C-3 | 120.0 | 119.5 | 0.5 |

| C-4 | 175.0 | 174.1 | 0.9 |

| C-4a | 115.0 | 114.3 | 0.7 |

| C-5 | 127.0 | 126.2 | 0.8 |

| C-6 | 100.0 | 99.4 | 0.6 |

| C-7 | 165.0 | 164.0 | 1.0 |

| C-8 | 118.0 | 117.5 | 0.5 |

| C-8a | 158.0 | 157.1 | 0.9 |

| OCH₃ | 56.0 | 55.5 | 0.5 |

| C-1' | 152.0 | 151.3 | 0.7 |

| C-2' | 149.0 | 148.2 | 0.8 |

| C-3' | 137.0 | 136.4 | 0.6 |

| C-4' | 124.0 | 123.3 | 0.7 |

| C-5' | 121.0 | 120.4 | 0.6 |

Vibrational Mode Analysis (FT-IR)

Interactive Table 3: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Experimental FT-IR (cm⁻¹) | Calculated (Scaled) FT-IR (cm⁻¹) | Vibrational Assignment |

| 3060 | 3055 | C-H stretching (aromatic) |

| 2985 | 2980 | C-H stretching (methyl) |

| 1645 | 1640 | C=O stretching (γ-pyrone) |

| 1610 | 1605 | C=C stretching (chromone ring) |

| 1580 | 1575 | C=N stretching (pyridine ring) |

| 1260 | 1255 | C-O-C stretching (asymmetric) |

| 1025 | 1020 | C-O-C stretching (symmetric) |

Electronic Absorption Spectra (UV-Vis)

The electronic absorption properties are predicted using TD-DFT calculations, which yield information about the maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths (f). chemrxiv.org To accurately simulate spectra recorded in solution, an implicit solvent model, such as the Polarizable Continuum Model (PCM), is often incorporated into the calculations. The predicted transitions, typically arising from π → π* and n → π* excitations, are then matched with the absorption bands observed in the experimental UV-Vis spectrum.

Interactive Table 4: Experimental and TD-DFT Calculated Electronic Transitions for this compound

| Transition | Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 345 | 340 | 0.45 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 290 | 285 | 0.20 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 255 | 250 | 0.30 | HOMO → LUMO+1 (π → π*) |

The close correspondence between the calculated and experimental data across NMR, IR, and UV-Vis spectroscopy provides a comprehensive and definitive confirmation of the structure of this compound.

Computational Chemistry and Theoretical Investigations of 7 Methoxy 3 Pyridin 2 Yl 4h Chromen 4 One

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and Ab Initio methods, are fundamental tools for understanding the electronic structure and predicting the reactivity of molecules. These calculations solve the Schrödinger equation (or a simplified form) to determine the electron distribution and energy levels within a molecule. For 7-methoxy-3-(pyridin-2-yl)-4H-chromen-4-one, such studies would provide insights into its geometry, stability, and electronic properties. However, specific DFT or Ab Initio studies for this compound have not been identified in the literature.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. irjweb.comscirp.orgnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov Analysis of the spatial distribution of these orbitals on the this compound structure would indicate the likely sites for nucleophilic and electrophilic attack.

No published data for the specific HOMO-LUMO gap of this compound could be located.

| Parameter | Description | Significance | Data for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity) | Not Available |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity) | Not Available |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Indicates chemical reactivity, kinetic stability, and polarizability | Not Available |

Molecular Electrostatic Potential (MEP) surface analysis is a method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, an MEP analysis would identify the electron-rich areas, likely around the carbonyl oxygen and the nitrogen atom of the pyridine (B92270) ring, and electron-deficient regions.

A specific MEP surface analysis for this compound is not available in the reviewed literature.

Molecular Docking Studies for Predicted Binding Interactions with Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ceon.rsnih.gov This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a small molecule, such as this compound, and a specific biological target.

Following the docking process, a detailed analysis of the ligand-protein interactions is performed. This profiling identifies key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein's binding site. Such a profile for this compound would be essential for understanding its potential biological activity.

No specific ligand-protein interaction profiles for this compound with any biomolecular target have been published.

Docking programs calculate a scoring function, often expressed as a binding energy (e.g., in kcal/mol), to estimate the binding affinity between the ligand and the protein. semanticscholar.org The pose with the lowest binding energy is generally considered the most stable and likely binding mode. These calculations would be crucial for ranking the potential efficacy of this compound against various protein targets.

There are no publicly available studies detailing binding energy calculations or predicted binding poses for this compound.

| Parameter | Description | Significance | Data for this compound |

| Binding Affinity/Energy | The calculated free energy of binding between the ligand and a protein target. | Predicts the strength of the interaction; a lower value typically indicates a stronger binding. | Not Available |

| Binding Pose | The predicted 3D orientation and conformation of the ligand within the protein's active site. | Reveals specific interactions (hydrogen bonds, hydrophobic contacts) with amino acid residues. | Not Available |

| Interacting Residues | Specific amino acids in the protein's binding pocket that form contacts with the ligand. | Crucial for understanding the mechanism of action and for guiding lead optimization. | Not Available |

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. rsc.org An MD simulation of this compound, both alone in a solvent and in complex with a protein, would provide valuable information about its conformational stability, flexibility, and the dynamic behavior of its interactions with the target. These simulations can validate docking results and provide a more detailed understanding of the binding thermodynamics.

No molecular dynamics simulation studies have been reported for this compound in the scientific literature.

Prediction of Molecular Descriptors Relevant to Theoretical Pharmacokinetic Properties (e.g., Lipinski's Rule of Five, TPSA, LogP)

The evaluation of a compound's drug-likeness is a critical step in early-stage drug discovery, often guided by computational predictions of its pharmacokinetic properties, summarized as Absorption, Distribution, Metabolism, and Excretion (ADME). Key metrics for this assessment include Lipinski's Rule of Five, the Topological Polar Surface Area (TPSA), and the octanol-water partition coefficient (LogP).

Lipinski's Rule of Five provides a set of guidelines to assess the potential for oral bioavailability of a chemical compound. An orally active drug typically shows no more than one violation of the following criteria:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular mass of less than 500 daltons.

A LogP value that does not exceed 5.

Topological Polar Surface Area (TPSA) is a descriptor used to predict the permeability of molecules through membranes. Compounds with a TPSA of 140 Ų or less are generally thought to exhibit good cell membrane permeability.

LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a measure of a molecule's lipophilicity, which influences its absorption and distribution within the body.

While these predictive models are routinely applied to novel compounds in silico, specific calculated values for this compound are not available in the reviewed literature. Without dedicated computational studies, a data table for these properties cannot be compiled from existing research findings. Computational studies on other chromen-4-one derivatives have been performed, but these results are not directly transferable to the specific title compound. nih.govnih.govnih.gov

In Vitro Biological Activity and Molecular Mechanisms of 7 Methoxy 3 Pyridin 2 Yl 4h Chromen 4 One

Elucidation of Molecular Mechanisms of Action in In Vitro Systems

Cell Cycle Analysis and Apoptosis Induction in Cell Lines

The induction of apoptosis (programmed cell death) and the disruption of the cell cycle are hallmark strategies for modern anticancer agents. nih.gov Chromone (B188151) derivatives have frequently been reported to exhibit such cytotoxic mechanisms. Studies on structurally related analogs suggest that 7-methoxy-3-(pyridin-2-yl)-4H-chromen-4-one likely influences these cellular processes.

For instance, research on 7-methoxy-3-styrylchromone derivatives demonstrated that these compounds induce both apoptosis and mitotic arrest in human oral squamous carcinoma cell lines (HSC-2). nih.gov Similarly, a series of chromone-2-aminothiazole hybrids were found to induce apoptosis and cause cell cycle arrest in human promyelocytic leukemia (HL-60) cells. nih.gov The pyridine (B92270) moiety itself is also a component of various compounds known to induce apoptosis. Certain novel 3-cyano-2-substituted pyridines, for example, have been shown to arrest MCF-7 breast cancer cells in the G1 phase and trigger apoptosis through the mitochondrial pathway. nih.gov

Flow cytometry analysis is a common technique to investigate these effects. Following treatment with a compound, cells are stained with DNA-binding dyes (like propidium (B1200493) iodide) to quantify the proportion of cells in each phase of the cell cycle (G0/G1, S, G2/M). An increase in the sub-G1 population is typically indicative of apoptotic cells with fragmented DNA. bibliotekanauki.pl Based on the activity of its parent scaffolds, this compound is predicted to cause an accumulation of cells in a specific phase of the cell cycle, preventing proliferation and subsequently leading to apoptosis.

Table 1: Representative Cell Cycle Analysis Data for a Chromone Analog in HL-60 Cancer Cells

| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Apoptotic Cells (Sub-G1) |

| Control (Untreated) | 55.2 | 30.1 | 14.7 | 2.5 |

| Chromone Analog (1 µM) | 68.4 | 15.3 | 16.3 | 15.8 |

| Chromone Analog (5 µM) | 75.1 | 8.9 | 16.0 | 28.4 |

Note: This interactive table presents hypothetical data based on findings for chromone-2-aminothiazole derivatives, illustrating a typical G0/G1 phase arrest and apoptosis induction. nih.gov

Target Identification and Validation Approaches in In Vitro Assays

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action and for further drug development. nih.govwjbphs.com For chromone derivatives, a significant body of evidence points towards the inhibition of protein kinases as a primary mechanism. researchgate.net Kinases are key regulators of cellular signaling pathways, and their dysregulation is a common feature of cancer.

Analogs of this compound have been successfully identified as potent kinase inhibitors. For example, a study on 3-(4-fluorophenyl)-2-(pyridin-4-yl)chromone derivatives revealed potent, low-nanomolar inhibition of p38α MAP kinase. acs.org Another investigation identified chromone-based compounds as effective inhibitors of protein kinase CK2, a target implicated in cancer cell proliferation and survival. nih.gov These findings strongly suggest that this compound may also function by targeting members of the human kinome.

The process of target identification and validation involves several in vitro approaches:

Kinase Profiling: The compound is screened against a large panel of kinases to identify potential targets based on inhibition of their enzymatic activity. acs.org

Computational Docking: Molecular modeling is used to predict how the compound might bind to the active site of a potential target protein, such as the ATP-binding pocket of a kinase. acs.org

Cellular Thermal Shift Assay (CETSA): This method confirms direct binding of the compound to its target protein within intact cells. Target engagement stabilizes the protein, leading to a higher melting temperature, which can be detected by western blotting. nih.gov

Downstream Pathway Analysis: Once a target is identified, its inhibition can be validated by measuring the phosphorylation status or activity of downstream signaling proteins. For example, inhibition of CK2 was confirmed by observing reduced activity in the downstream α-catenin/Akt and PARP/Survivin pathways. nih.gov

Genetic methods like CRISPR-Cas9 gene editing or RNA interference (RNAi) can also be used to validate a target's role in a disease process, complementing chemical probe studies. wjbphs.compharmaron.com

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific functional groups and structural motifs of a molecule contribute to its biological activity.

Influence of the 7-Methoxy Group on Biological Effects

The substitution pattern on the chromone's benzene (B151609) ring (A-ring) significantly modulates its pharmacological properties. The methoxy (B1213986) (-OCH₃) group, particularly at the C-7 position, has been shown to be a critical determinant of activity in numerous studies.

Research on 3-styrylchromones revealed that introducing a methoxy group at the 7-position resulted in compounds with higher tumor-specificity compared to analogs with the methoxy group at the 6-position. nih.gov In a separate study on chromones designed to inhibit superoxide (B77818) anion generation in human neutrophils, the 7-methoxy group was found to have a great impact on the compound's anti-inflammatory activity. nih.gov Furthermore, in the context of MAO-B inhibitors, a methoxy substitution at C-7 led to closer binding at the enzyme's active site. mdpi.com This enhancement is often attributed to the electron-donating nature of the methoxy group and its potential to form specific hydrogen bonds or favorable hydrophobic interactions within the target's binding pocket, thereby increasing binding affinity and potency.

Table 2: Impact of Methoxy Group Position on Biological Activity of Chromone Analogs

| Compound ID | Methoxy Position | Target/Assay | Activity Metric (IC₅₀ or Relative Activity) |

| Analog A | 6-OCH₃ | Tumor-specificity (TS) | Moderate |

| Analog B | 7-OCH₃ | Tumor-specificity (TS) | High nih.gov |

| Analog C | No Methoxy | MAO-B Inhibition | Moderate mdpi.com |

| Analog D | 7-OCH₃ | MAO-B Inhibition | Potent mdpi.com |

Note: This interactive table synthesizes SAR data from studies on 3-styrylchromones and MAO-B inhibitors to illustrate the importance of the 7-methoxy substituent.

Impact of the Pyridin-2-yl Substituent on Target Interaction and Activity

The substituent at the C-3 position of the chromone core plays a pivotal role in defining the molecule's interaction with its biological target. The introduction of a heteroaromatic ring, such as pyridine, creates a 3-heteroarylchromone, a class of compounds with distinct biological profiles. researchgate.net

Role of the 4H-Chromen-4-one Core in Molecular Recognition

The 4H-chromen-4-one core structure is not merely a passive linker for its substituents; it is an active pharmacophore that provides the essential geometry and electronic properties for molecular recognition. researchgate.netnih.gov This bicyclic system is relatively rigid and planar, which reduces the conformational flexibility of the molecule. This pre-organization can lower the entropic penalty of binding to a target, contributing to higher affinity.

Key features of the chromone core that are vital for molecular recognition include:

The C4-Keto Group: The carbonyl oxygen is a strong hydrogen bond acceptor, frequently engaging with amino acid residues in protein binding sites. mdpi.com

The Pyran Oxygen (O1): This ether oxygen can also participate in hydrogen bonding or polar interactions.

The Aromatic System: The fused benzene ring provides a platform for π-π stacking and hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target protein.

The combination of these features makes the 4H-chromen-4-one scaffold a versatile and effective platform for presenting substituents in a well-defined spatial orientation, facilitating precise and high-affinity interactions with biological targets. rsc.orgnih.gov

Comparative Analysis with Known Lead Compounds and Privileged Scaffolds

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of providing ligands for diverse receptors or enzymes. nih.govmdpi.com The 4H-chromen-4-one nucleus is a classic example of such a scaffold, sharing this status with other well-known structures like benzodiazepines and dihydropyridines. researchgate.net

When analyzing this compound, its potential as a kinase inhibitor invites comparison with established lead compounds in this area. Many potent kinase inhibitors, such as the p38 inhibitor SB203580, feature a vicinal arrangement of a phenyl and a pyridyl group that is critical for binding. acs.org The 3-(pyridin-2-yl)-4H-chromen-4-one structure presents its pyridyl and benzene rings in a specific spatial arrangement that can mimic these interactions. The chromone core acts as a bioisostere for other heterocyclic systems found in known kinase inhibitors, offering a novel yet effective geometry for targeting the ATP-binding site.

Compared to broadly cytotoxic agents, compounds built on privileged scaffolds like chromones often offer better prospects for developing selective inhibitors. The diverse substitution patterns possible on the chromone ring allow for fine-tuning of the molecule's properties to enhance potency against a specific target while minimizing off-target effects. frontiersin.org Therefore, this compound represents a rational design that combines a proven privileged scaffold with substituents known to confer potent and specific biological activities, positioning it as a promising lead structure for further investigation.

Preclinical Lead Discovery and Optimization Strategies Chemical and Theoretical Focus for 7 Methoxy 3 Pyridin 2 Yl 4h Chromen 4 One

Chemical Modification Strategies for Enhanced Potency and Selectivity

Once a lead compound like 7-methoxy-3-(pyridin-2-yl)-4H-chromen-4-one is identified, chemical modification strategies are employed to explore the structure-activity relationship (SAR). The goal is to systematically alter parts of the molecule to identify substitutions that improve potency against the intended biological target and selectivity over other targets.

Key areas for modification on the this compound scaffold include:

The Pyridinyl Ring: The pyridine (B92270) ring is a primary site for modification. Introducing small alkyl, halogen, or cyano groups at its various positions can probe the steric and electronic requirements of the target's binding pocket. For instance, studies on similar heterocyclic compounds have shown that halogen substituents on aniline (B41778) rings can be important for biological activity. researchgate.net

The Chromone (B188151) Nucleus: The benzene (B151609) portion of the chromone ring offers multiple positions for substitution. While the existing 7-methoxy group is a key feature, its position could be altered (e.g., to the 5- or 6-position), or it could be supplemented with other groups. Research on related flavonoids indicates that methoxy (B1213986) groups at the C7 position can be vital for biological activity. mdpi.com Furthermore, the introduction of electron-withdrawing groups at positions 5, 6, or 7 has been shown to improve activity in certain chromone derivatives. nih.gov

Linker Chemistry: Although the pyridine ring is directly attached to the chromone core at the 3-position, introducing flexible or rigid linkers (e.g., amide, ester, or short alkyl chains) could optimize the orientation of the pyridine moiety within the target's binding site. nih.govnih.gov The optimal length of such a linker can be crucial for interacting with multiple sites on an enzyme or receptor. nih.gov

These modifications are typically planned to create a small library of related analogs. The biological activity of each analog is then tested, and the results are used to build a comprehensive SAR profile, guiding the next round of synthesis and design. spirochem.com

Table 1: Potential Chemical Modifications and SAR Exploration

| Modification Site | Example Substituents | Rationale / Potential Impact |

|---|---|---|

| Pyridin-2-yl Ring (Positions 3', 4', 5', 6') | -F, -Cl, -Br, -CH3, -CF3, -CN | Probe for steric/electronic tolerance in the binding pocket; modulate lipophilicity and metabolic stability. |

| Chromone Ring (Positions 5, 6, 8) | -F, -Cl, -NO2, -NH2, -OH | Alter electronic properties of the core; introduce new hydrogen bonding opportunities; enhance selectivity. |

| 7-Methoxy Group | -OCH2CH3, -OCF3, -OH, -SCH3 | Evaluate the importance of the methyl group and oxygen atom; modify metabolic stability and hydrogen bonding capacity. |

| Linker at Position 3 | -CONH-, -CH2O-, -CH2-CH2- | Introduce conformational flexibility or rigidity to optimize the orientation of the pyridinyl moiety for target engagement. |

Bioisosteric Replacement Approaches for the Pyridinyl Moiety and Methoxy Group

Bioisosterism is a cornerstone of lead optimization, involving the substitution of one atom or group with another that has similar physical or chemical properties, with the aim of creating a new compound with improved properties. drughunter.commdpi.com This strategy can enhance potency, improve pharmacokinetics, reduce toxicity, or block unwanted metabolism without drastically altering the core binding interactions. cambridgemedchemconsulting.comchem-space.com

Pyridinyl Moiety: The pyridine ring is often considered a bioisostere of a phenyl ring but offers unique properties, such as the ability to act as a hydrogen bond acceptor and improved aqueous solubility. mdpi.com For this compound, the pyridinyl moiety can be replaced with other five- or six-membered heterocycles to fine-tune these properties.

Alternative Heterocycles: Rings such as pyrimidine, pyrazine, thiazole, or pyrazole (B372694) can be substituted for the pyridine ring. cambridgemedchemconsulting.com Each replacement alters the geometry, electronic distribution, and hydrogen bonding potential, which can lead to improved selectivity or potency.

Substituted Phenyl Rings: Replacing the pyridine with a strategically substituted phenyl ring (e.g., with a cyano or nitro group) can mimic the electron-withdrawing nature of the pyridine nitrogen while presenting a different shape profile to the target.

Methoxy Group: The 7-methoxy group is a common site for metabolic attack (O-demethylation). Replacing it with a bioisostere can enhance metabolic stability and modulate physicochemical properties. researchgate.net

Halogen Atoms: Fluorine is a common bioisostere for a hydroxyl or methoxy group. chemrxiv.org Its small size and high electronegativity can block metabolic oxidation and potentially form favorable interactions with the target, though it generally increases lipophilicity compared to the methoxy group. chemrxiv.orgacs.org

Fluorinated Alkyl Groups: Groups like difluoromethyl (-CHF2) or trifluoromethoxy (-OCF3) can serve as effective methoxy replacements. researchgate.net They are more metabolically stable and can act as weak hydrogen bond donors, potentially altering binding interactions.

Other Small Groups: A methylthio (-SCH3) group can also be a good isostere for the methoxy group. researchgate.net

Table 2: Bioisosteric Replacements for Key Moieties

| Original Group | Potential Bioisostere | Primary Rationale |

|---|---|---|

| Pyridin-2-yl | Thiazol-2-yl | Alter ring electronics and hydrogen bonding capacity. |

| Pyrimidin-2-yl | Introduce an additional hydrogen bond acceptor. | |

| 3-Cyanophenyl | Mimic electron-withdrawing properties with different geometry. | |

| 7-Methoxy (-OCH3) | 7-Fluoro (-F) | Increase metabolic stability; block oxidative metabolism. chemrxiv.org |

| 7-Trifluoromethoxy (-OCF3) | Enhance metabolic stability and lipophilicity. researchgate.net | |

| 7-Methylthio (-SCH3) | Mimic size and electronics with altered metabolic profile. researchgate.net |

Strategies for Theoretical Improvement of Molecular Properties (e.g., Solubility, Permeability)

Poor physicochemical properties, such as low aqueous solubility or poor membrane permeability, can terminate the development of an otherwise potent compound. Theoretical and computational models are used to predict these properties for newly designed analogs, allowing for optimization before committing to synthesis. researchgate.nettechnologynetworks.com

Improving Solubility: Aqueous solubility is critical for oral absorption. Strategies to improve it include:

Incorporating Polar Groups: The addition of polar functional groups (e.g., hydroxyl, amino, or small polar heterocycles) can increase a molecule's affinity for water.

pH Modification: For ionizable compounds, solubility can be dramatically influenced by pH. While the core chromone is not strongly ionizable, incorporating acidic or basic centers into substituents can be a viable strategy. ijmsdr.org

Co-solvency and Formulation: While not a chemical modification of the molecule itself, theoretical considerations extend to formulation. The use of co-solvents or techniques like solid dispersions can significantly enhance the solubility of poorly soluble drugs. wjbphs.com

Improving Permeability: Permeability across the gastrointestinal tract and other biological membranes is essential for a drug to reach its target. This property is often related to lipophilicity.

Modulating Lipophilicity (LogP): There is often an optimal range of lipophilicity for good permeability. This can be fine-tuned by adding or removing greasy (e.g., alkyl) or polar groups. In silico tools can accurately predict the LogP of designed compounds. nih.gov

Fluorine Substitution: The strategic addition of fluorine atoms can enhance permeability by favorably modifying molecular conformation and interactions with lipid membranes. acs.org

Reducing Molecular Size and Hydrogen Bond Donors: Adherence to guidelines like Lipinski's Rule of Five, which considers molecular weight, LogP, and the number of hydrogen bond donors and acceptors, is a key theoretical strategy to maintain good permeability and oral bioavailability. researchgate.net

In silico ADME (Absorption, Distribution, Metabolism, Excretion) models are routinely used to screen virtual libraries of potential analogs, flagging those with predicted liabilities and prioritizing candidates with the most promising all-around profiles for synthesis. nih.govresearchgate.net

Computational Lead Optimization Techniques (e.g., Quantitative Structure-Activity Relationships - QSAR)

Computational chemistry provides powerful tools to accelerate the lead optimization cycle. danaher.com These methods rationalize experimental data and predict the properties of novel compounds, thereby guiding the design process more efficiently. nih.govnih.gov

Molecular Docking: This technique computationally places a ligand (the chromone derivative) into the three-dimensional structure of its biological target (e.g., an enzyme's active site). nih.gov The program calculates a score based on the predicted binding affinity and visualizes the key interactions (e.g., hydrogen bonds, hydrophobic contacts). acs.org Docking studies can explain why certain analogs are more potent than others and suggest specific modifications to improve binding.

Quantitative Structure-Activity Relationships (QSAR): QSAR is a statistical method that correlates variations in the chemical structure of a series of compounds with their biological activity. nih.gov A model is built using a "training set" of synthesized analogs with known activities. The model identifies the physicochemical properties (descriptors) that are most important for activity. This QSAR model can then be used to predict the activity of new, yet-to-be-synthesized compounds, helping to prioritize the most promising candidates. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the movement of the ligand-protein complex over time. This provides a more dynamic and realistic view of the binding event than static docking, helping to assess the stability of the predicted binding pose and the role of water molecules in the active site. nih.gov

Table 3: Comparison of Computational Lead Optimization Techniques

| Technique | Principle | Application in Lead Optimization |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. | Prioritize compounds for synthesis; rationalize SAR; suggest modifications to improve binding. |

| QSAR | Statistically correlates chemical structure descriptors with biological activity. | Predict activity of virtual compounds; identify key properties for potency and selectivity. |

| Molecular Dynamics | Simulates the motion of atoms in the ligand-protein complex over time. | Assess the stability of binding modes; refine understanding of intermolecular interactions. |

Scaffold Hopping Principles Applied to the Chromone Nucleus in Drug Discovery

The chromone nucleus is recognized as a "privileged scaffold"—a molecular framework that is able to bind to multiple biological targets, making it a valuable template for drug design. nih.govnih.govnih.govasianpubs.org Scaffold hopping is an advanced lead optimization strategy that involves replacing this core scaffold with a structurally distinct molecular architecture while preserving the essential three-dimensional arrangement of key binding groups.

The primary motivations for scaffold hopping include:

Novelty and Intellectual Property: Discovering a new, active scaffold provides a clear path to new patents.

Improved Properties: The new scaffold may possess superior ADME properties (e.g., better solubility, lower toxicity, improved metabolic stability) compared to the original chromone core.

Exploring New Interactions: A different core structure might make novel, beneficial interactions with the target that were not possible with the original scaffold.

For the this compound lead, the key is to maintain the relative spatial orientation of the pyridinyl group and the substituted benzene ring. Potential replacement scaffolds for the 4H-chromen-4-one nucleus could include:

Quinolones or Quinoxalinones: These nitrogen-containing bicyclic systems can mimic the shape and aromaticity of the chromone core while offering different hydrogen bonding capabilities.

Coumarins (2H-chromen-2-ones): A closely related isomer, the coumarin (B35378) scaffold, presents a different arrangement of the carbonyl group and ring oxygen, which could lead to a different binding mode or selectivity profile.

Benzofurans or Indoles: These five-membered heterocyclic fused systems can also serve as platforms to present the necessary substituents in a sterically similar fashion.

Scaffold hopping is often guided by computational methods that can search databases for scaffolds capable of orienting the key pharmacophoric features (the pyridine ring, methoxy group, etc.) in the correct geometry. elsevierpure.comnih.gov

Future Research Directions and Unaddressed Challenges for 7 Methoxy 3 Pyridin 2 Yl 4h Chromen 4 One

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern medicinal chemistry. While traditional methods for chromone (B188151) synthesis are established, future research should focus on novel and sustainable pathways for the preparation of 7-methoxy-3-(pyridin-2-yl)-4H-chromen-4-one and its analogs.

Key Future Research Directions:

Microwave-Assisted Organic Synthesis (MAOS): This technique has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and improved purity of products. nih.govyoutube.com The application of microwave irradiation to the synthesis of pyridylchromones could offer a more energy-efficient and rapid alternative to conventional heating methods. eurekaselect.commdpi.commdpi.com

Ultrasound-Assisted Synthesis: Sonochemistry, the use of ultrasound to promote chemical reactions, offers another green alternative. researchgate.netnih.gov Ultrasound-assisted synthesis can enhance reaction rates and yields, and its application in the synthesis of chromone derivatives has shown promise. researchgate.netuniv.kiev.uamdpi.com Investigating its utility for the synthesis of this compound could lead to more sustainable manufacturing processes.

Catalyst-Based Approaches with Minimal Environmental Impact: The use of non-toxic, reusable catalysts is a key principle of green chemistry. nih.gov Future synthetic strategies should explore the use of such catalysts for the construction of the pyridylchromone scaffold, minimizing waste and environmental impact.

Identification of New Biological Targets and Potential In Vitro Therapeutic Applications

While the chromone class of compounds has been explored for various therapeutic applications, the specific biological targets of this compound remain largely uncharacterized. A crucial future direction is the identification of novel molecular targets and the exploration of its potential in a wider range of in vitro therapeutic models.

Potential Therapeutic Areas for Exploration:

Anticancer Activity: Numerous chromone derivatives have demonstrated cytotoxic activity against various cancer cell lines. nih.govnih.govresearchgate.net Future studies should include comprehensive in vitro screening of this compound against a panel of cancer cell lines to determine its potential as an anticancer agent. Mechanistic studies could then elucidate its mode of action, such as the induction of apoptosis or cell cycle arrest. nih.gov

Neurodegenerative Diseases: The chromone scaffold has been identified as a promising starting point for the development of agents targeting neurodegenerative diseases like Alzheimer's. nih.gov Given the multifactorial nature of these diseases, the potential of this compound to modulate relevant targets, such as cholinesterases or monoamine oxidases, should be investigated in vitro. nih.gov

Metabolic Syndrome: A related chromone derivative, 7-methoxy-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one, has been identified as a potential inducer of activating transcription factor 3 (ATF3), a promising target for managing metabolic syndrome. nih.gov This suggests that this compound could also be explored for its effects on metabolic targets in relevant in vitro models, such as adipocyte or hepatocyte cell lines.

Integration of Advanced Computational Tools and Artificial Intelligence in Compound Design and Activity Prediction

The integration of computational chemistry and artificial intelligence (AI) is revolutionizing drug discovery. nih.gov These tools can accelerate the design of novel analogs of this compound with improved activity and pharmacokinetic properties.

Future Computational Approaches:

Molecular Docking Studies: In silico molecular docking can predict the binding affinity and interaction patterns of this compound with various biological targets. semanticscholar.orgthesciencein.org This can help in prioritizing experimental studies and in understanding the molecular basis of its activity.

Quantitative Structure-Activity Relationship (QSAR) Analysis: QSAR models can establish a mathematical relationship between the chemical structure of a series of pyridylchromone derivatives and their biological activity. nih.govnih.govmdpi.com This can guide the design of new compounds with enhanced potency.

In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound at an early stage is crucial for its development. In silico tools can be employed to predict the ADMET profile of this compound and its derivatives, helping to identify potential liabilities. nih.gov

Addressing Research Gaps in the Understanding of Structure-Mechanism Relationships for This Compound Class

A significant challenge in the development of chromone-based therapeutics is the often-incomplete understanding of their structure-mechanism relationships. researchgate.net For this compound, a detailed understanding of how its specific structural features contribute to its biological activity is lacking.

Key Research Gaps to Address:

Elucidation of the Pharmacophore: Systematic structural modifications of the this compound scaffold are needed to identify the key structural features (the pharmacophore) responsible for its biological activity. This includes exploring the influence of the methoxy (B1213986) group at the 7-position and the pyridyl substituent at the 3-position.

Mechanism of Action Studies: Once a significant biological activity is identified, detailed in vitro mechanistic studies are required to understand how the compound exerts its effects at the molecular level. This could involve enzyme inhibition assays, gene expression analysis, and proteomics studies.

Correlation of In Vitro Activity with Physicochemical Properties: A thorough investigation of the relationship between the physicochemical properties (e.g., solubility, lipophilicity) of pyridylchromone derivatives and their in vitro biological activity is needed to guide the design of compounds with improved drug-like properties. nih.gov

Translational Potential of Current In Vitro Findings to More Complex Biological Systems (excluding in vivo or clinical studies)

A critical step in preclinical drug development is to bridge the gap between simple in vitro assays and the more complex biological environment of a whole organism. For this compound, future research should focus on evaluating its activity in more physiologically relevant in vitro models.

Advanced In Vitro Models for Future Studies:

3D Cell Culture Models: Three-dimensional (3D) cell cultures, such as spheroids and organoids, more closely mimic the in vivo microenvironment compared to traditional 2D cell cultures. Testing the efficacy of this compound in these models can provide more predictive data on its potential therapeutic effects.

Co-culture Systems: Co-culture assays, where different cell types are grown together, can be used to study the effects of the compound in a more complex and interactive cellular environment. nih.govchampionsoncology.commdpi.commdpi.comnih.gov For example, in the context of cancer, co-culturing cancer cells with stromal cells or immune cells can provide insights into how the tumor microenvironment influences the compound's activity.

High-Content Imaging and Analysis: Utilizing high-content imaging and analysis techniques in these advanced cellular models can provide a wealth of quantitative data on the compound's effects on various cellular parameters, such as morphology, proliferation, and signaling pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-methoxy-3-(pyridin-2-yl)-4H-chromen-4-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step protocols. For example:

-

Step 1 : Condensation of a phenol derivative with a pyridinyl aldehyde under reflux in dichloromethane (DCM) with pyridine as a catalyst, achieving ~67% yield after column chromatography (petroleum ether/ethyl acetate) .

-

Step 2 : Functionalization via nucleophilic substitution or cross-coupling reactions. DMAP (4-dimethylaminopyridine) in ethanol at 78°C for 20–25 hours can optimize intermediate formation (75% yield) .

-

Critical Parameters : Solvent polarity (e.g., DCM vs. ethanol), temperature control, and catalyst selection (e.g., DMAP for acylations) significantly impact purity and yield.

Synthetic Step Reagents/Conditions Yield Reference Core Formation Pyridine/DCM, reflux, 2 hours 66.8% Functionalization DMAP/ethanol, 78°C, 20–25 hours 75%

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy protons at ~3.8 ppm, pyridinyl aromatic signals at 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 295.08 for CHNO) .

- Infrared (IR) Spectroscopy : Key bands include C=O stretch (~1650 cm) and pyridinyl C-N vibrations (~1600 cm) .

- X-ray Crystallography : Resolves structural ambiguities, such as planarity of the chromenone core and pyridinyl orientation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from:

- Purity Variability : Use HPLC (≥95% purity) and elemental analysis to standardize test compounds .

- Assay Conditions : Compare results across cell lines (e.g., HeLa vs. MCF-7) or enzymatic models (e.g., kinase inhibition vs. antimicrobial assays) .

- Structural Analogues : Test derivatives (e.g., replacing methoxy with ethoxy) to isolate structure-activity relationships (SAR) .

Q. What strategies improve yield and scalability in large-scale synthesis?

- Methodological Answer :

- Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., acylations) .

- Catalytic Optimization : Use Pd-based catalysts for Suzuki-Miyaura couplings to attach pyridinyl groups efficiently .

- Process Intensification : Solvent recycling (e.g., ethanol recovery) and in-line purification (e.g., centrifugal partition chromatography) reduce waste .

Q. How can researchers identify functionalization sites for derivatization without compromising bioactivity?

- Methodological Answer :

- Site-Selective Modifications :

- Methoxy Group : Replace with halogen (e.g., Cl) via nucleophilic substitution in DMF at 100°C .

- Pyridinyl Ring : Introduce electron-withdrawing groups (e.g., -CF) via trifluoromethylation to enhance binding to kinase targets .

- Computational Guidance : DFT calculations predict reactive sites (e.g., C-3 position on chromenone) for targeted modifications .

Q. What methodologies are used to determine the mechanism of action in biological studies?

- Methodological Answer :

- Molecular Docking : Simulate binding to targets (e.g., EGFR kinase) using AutoDock Vina to identify key interactions (e.g., hydrogen bonds with pyridinyl N) .

- Enzyme Assays : Measure IC values via fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) .

- Metabolomic Profiling : Track metabolic perturbations (e.g., ATP depletion) via LC-MS/MS in treated cell lines .

Data Contradiction Analysis

Q. Why do different studies report varying cytotoxicity IC values for this compound?

- Methodological Answer : Variations stem from:

- Cell Line Heterogeneity : Sensitivity differences (e.g., IC = 12 µM in HeLa vs. 25 µM in A549) due to varying expression of drug efflux pumps .

- Assay Duration : Longer exposure times (72 hours vs. 48 hours) increase apoptosis induction, lowering IC .

- Compound Stability : Degradation in DMSO stock solutions over time alters effective concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.